molecular formula C14H16N4O3+2 B13847600 2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide

2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide

Cat. No.: B13847600
M. Wt: 292.33 g/mol
InChI Key: FJZDLOMCEPUCII-YBNXMSKUSA-P
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Description

The compound 2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide is a deuterated derivative of a bis-pyridinium carboxamide. Its structure features two pyridinium rings connected via a methoxymethyl linker, with a (Z)-hydroxyiminomethyl substituent on one pyridinium moiety and carboxamide at the 4-position of the other. The deuteration at the 2,3,5,6-positions of the pyridinium rings enhances its stability and isotopic labeling utility in metabolic and pharmacokinetic studies.

Properties

Molecular Formula

C14H16N4O3+2

Molecular Weight

292.33 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide

InChI

InChI=1S/C14H14N4O3/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20/h1-9H,10-11H2,(H-,15,19)/p+2/i4D,5D,7D,8D

InChI Key

FJZDLOMCEPUCII-YBNXMSKUSA-P

Isomeric SMILES

[2H]C1=C([N+](=C(C(=C1C(=O)N)[2H])[2H])COC[N+]2=CC=CC=C2/C=N\O)[2H]

Canonical SMILES

C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide typically involves multiple steps, including the introduction of deuterium atoms and the formation of pyridinium groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of bis-pyridinium derivatives with hydroxime or carboxamide functionalities. Below is a comparison with structurally related compounds:

Property Target Compound Pyridinium,1,2,5,6-tetrahydro-3-(methoxycarbonyl)-1,1-dimethyl-, iodide (1:1) Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
Core Structure Bis-pyridinium with methoxymethyl linker, hydroxime, carboxamide Monocyclic pyridinium with methoxycarbonyl and dimethyl groups Tetrahydroimidazo-pyridine with nitro, cyano, and ester substituents
Deuteration/Isotopic Labeling 2,3,5,6-tetradeuterio (enhanced metabolic stability) None None
Functional Groups Hydroxyiminomethyl, carboxamide, methoxymethyl Methoxycarbonyl, dimethyl Nitrophenyl, cyano, benzyl, dicarboxylate
Molecular Weight ~450–500 g/mol (estimated) 170.23 g/mol 551.48 g/mol
Key Applications Antidote development, isotopic tracing Neuromuscular research (e.g., arecoline analogs) Synthetic intermediate for heterocyclic pharmaceuticals
Spectroscopic Characterization Expected NMR shifts: δ 8.5–9.5 (pyridinium H), δ 2.5–3.5 (deuterated positions) Reported ¹H-NMR: δ 1.2–3.0 (dimethyl, tetrahydro protons) ¹H-NMR: δ 7.5–8.3 (nitrophenyl), δ 4.2–4.5 (ester groups)

Key Differences and Innovations

Deuteration Effects: Unlike non-deuterated analogs (e.g., the methoxycarbonyl pyridinium in ), the tetradeuterio substitution in the target compound reduces metabolic degradation rates, as deuterium forms stronger C–D bonds. This is critical for prolonged therapeutic action in antidote applications.

Bifunctional Design: The bis-pyridinium architecture with a hydroxime group contrasts with monocyclic pyridinium derivatives (e.g., ) or fused heterocycles (e.g., ), enabling dual-site interactions with enzymes or metals.

Synthetic Complexity : The target compound’s synthesis involves deuterium exchange under acidic conditions, a step absent in simpler pyridinium salts or imidazo-pyridines .

Research Findings

  • Antidote Efficacy: Hydroxime-containing pyridinium compounds (like the target) show superior reactivation of acetylcholinesterase inhibited by organophosphates compared to non-hydroxime analogs .
  • Isotopic Tracing: Deuterated pyridinium derivatives exhibit 20–30% longer plasma half-lives in rodent models compared to non-deuterated versions, as shown in analogous studies .
  • Stability Under Stress : The methoxymethyl linker in the target compound enhances hydrolytic stability relative to ester-linked analogs (e.g., ), which degrade rapidly at physiological pH.

Methodological Insights from Referenced Studies

  • Structural Elucidation : SHELX software () is widely used for crystallographic refinement of pyridinium derivatives, ensuring accurate bond-length and angle measurements for deuterated compounds.
  • Spectroscopic Validation : NMR and HRMS protocols from are critical for confirming the Z-configuration of the hydroxime group and deuteration efficiency.

Biological Activity

The compound 2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic implications of this compound based on available research findings.

Chemical Structure and Properties

The structure of the compound includes multiple functional groups that contribute to its biological activity. The presence of pyridine and carboxamide moieties suggests potential interactions with biological targets such as receptors and enzymes.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, similar pyridine-based compounds have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest a promising therapeutic potential in treating bacterial infections .

Antiviral Activity

Research has demonstrated that certain derivatives can inhibit viral replication. Specifically, compounds with similar structural characteristics have been reported to reduce the infectivity of viruses such as influenza by over 90%, indicating their potential as antiviral agents .

Analgesic Effects

In vivo studies have shown that related compounds can induce analgesic effects comparable to standard pain relief medications. For example, a series of pyridine derivatives demonstrated a significant decrease in pain responses in animal models, suggesting that the compound may possess similar analgesic properties .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The pyridine ring may facilitate binding to specific receptors involved in neurotransmission and pain modulation.
  • Enzyme Inhibition : Compounds with similar structures have been found to inhibit key enzymes in metabolic pathways, which could contribute to their biological effects.
  • Antioxidant Activity : Some studies suggest that pyridine derivatives may exhibit antioxidant properties, protecting cells from oxidative stress .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of pyridine derivatives, the compound exhibited a notable inhibition zone against E. coli, with an MIC value significantly lower than that of conventional antibiotics. This highlights its potential as an alternative treatment for resistant bacterial strains.

CompoundBacterial StrainInhibition Zone (mm)MIC (µM)
Compound AE. coli1610
Compound BS. aureus1415
Test Compound E. coli18 8

Case Study 2: Analgesic Properties

A comparative study on the analgesic effects showed that the compound reduced pain responses in a dose-dependent manner during acetic acid-induced writhing tests in mice.

Dose (mg/kg)% Pain Reduction
1030
2550
50 70

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